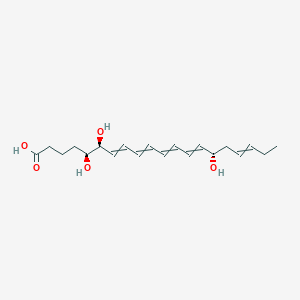

Lipoxin A5

Beschreibung

Eigenschaften

CAS-Nummer |

110657-98-2 |

|---|---|

Molekularformel |

C20H30O5 |

Molekulargewicht |

350.4 g/mol |

IUPAC-Name |

(5S,6S,15S)-5,6,15-trihydroxyicosa-7,9,11,13,17-pentaenoic acid |

InChI |

InChI=1S/C20H30O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h3-10,13-14,17-19,21-23H,2,11-12,15-16H2,1H3,(H,24,25)/t17-,18-,19-/m0/s1 |

InChI-Schlüssel |

ZZMKOZNTEJVKRY-FHWLQOOXSA-N |

Isomerische SMILES |

CCC=CC[C@@H](C=CC=CC=CC=C[C@@H]([C@H](CCCC(=O)O)O)O)O |

Kanonische SMILES |

CCC=CCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O |

Aussehen |

Assay:≥95%A solution in ethanol |

Synonyme |

5,6,15-trihydroxy-7,9,11,13,17-eicosapentaenoic acid lipoxene A lipoxin A5 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Lipoxin A5: Discovery and Biosynthesis from Eicosapentaenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipoxin A5 (LXA5) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the lipoxin family, LXA5 plays a crucial role in the resolution of inflammation, a process critical for maintaining tissue homeostasis and preventing chronic disease. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and signaling pathways of LXA5. It is designed to equip researchers, scientists, and drug development professionals with the detailed knowledge required to investigate and potentially harness the therapeutic potential of this potent anti-inflammatory and pro-resolving molecule. This document outlines the key enzymatic steps in its formation, its interaction with the ALX/FPR2 receptor, and the subsequent intracellular signaling cascades. Detailed experimental protocols and quantitative data are provided to facilitate further research and development in this promising field.

Discovery of Lipoxin A5

Lipoxin A5 was first identified in 1985 by Wong and colleagues. Their seminal work involved the incubation of the omega-3 fatty acid eicosapentaenoic acid (EPA) with porcine leukocytes.[1][2] Through a combination of reverse-phase high-performance liquid chromatography (RP-HPLC) and spectroscopic analysis, they isolated and characterized a novel series of trihydroxy pentaenes, which they named lipoxins. LXA5 was identified as 5S,6R,15S-trihydroxy-7E,9E,11Z,13E,17Z-eicosapentaenoic acid.[2] This discovery expanded the understanding of lipid mediator biosynthesis beyond arachidonic acid-derived eicosanoids and highlighted the potential for omega-3 fatty acids to generate potent bioactive molecules.

Biosynthesis of Lipoxin A5 from EPA

The biosynthesis of LXA5 is a prime example of transcellular metabolism, requiring the coordinated action of different cell types and their respective lipoxygenase (LOX) enzymes.[3][4] The primary pathway involves the sequential oxygenation of EPA by 15-lipoxygenase (15-LOX) and 5-lipoxygenase (5-LOX).

Step 1: Formation of 15-hydroperoxyeicosapentaenoic acid (15-HpEPE)

The process is initiated in cells that express 15-LOX, such as epithelial cells, eosinophils, or monocytes. These cells convert EPA into the unstable intermediate 15-HpEPE, which is then rapidly reduced to 15-hydroxyeicosapentaenoic acid (15-HEPE).

Step 2: Uptake and Conversion by 5-LOX Expressing Cells

The 15-HEPE is then released and taken up by a second cell type that expresses 5-LOX, most notably neutrophils.

Step 3: Formation of the Epoxide Intermediate and Hydrolysis to LXA5

Within the neutrophil, 5-LOX acts on 15-HEPE to form a key 5(6)-epoxide intermediate. This unstable epoxide is then enzymatically hydrolyzed to yield Lipoxin A5. Activated human neutrophils have been shown to convert 15-HEPE to LXA5 and its stereoisomer, 15-epi-LXA5.

Signaling Pathway of Lipoxin A5

Lipoxin A5, like other lipoxins, exerts its biological effects by binding to a specific G protein-coupled receptor (GPCR) known as the lipoxin A4 receptor, or ALX/FPR2. This receptor is expressed on various immune cells, including neutrophils, monocytes, and macrophages. The binding of LXA5 to ALX/FPR2 initiates a signaling cascade that ultimately leads to the resolution of inflammation.

Upon ligand binding, the ALX/FPR2 receptor signals through G proteins to modulate several downstream effector pathways:

-

Inhibition of Pro-inflammatory Pathways: LXA5 signaling can inhibit the activation of pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines like IL-8.

-

Modulation of Kinase Cascades: The signaling cascade involves the activation of phospholipase C (PLC) and subsequent modulation of protein kinase C (PKC) and the extracellular signal-regulated kinase (ERK) pathway.

-

Calcium Mobilization: In certain cell types, LXA5 can induce a transient increase in intracellular calcium, which is involved in processes like neutrophil migration.

-

Stimulation of Pro-resolving Functions: LXA5 promotes the resolution of inflammation by inhibiting neutrophil chemotaxis and infiltration, stimulating monocyte chemotaxis, and enhancing the phagocytosis of apoptotic neutrophils by macrophages (efferocytosis).

Quantitative Data

While extensive quantitative data for LXA5 is still emerging, its biological potency is reported to be similar to that of the well-characterized Lipoxin A4 (LXA4). Exogenous 15-epi-lipoxin A5 has been shown to significantly decrease exudate neutrophils in in vivo models of inflammation.

| Parameter | Lipoxin A4 (for comparison) | Lipoxin A5 (reported) | Reference |

| Receptor Binding Affinity (Kd) | ~0.7 nM (for ALX/FPR2) | Data not available | |

| Inhibition of Neutrophil Chemotaxis (IC50) | ~1 nM (in response to LTB4) | Potency reported to be similar to LXA4 | |

| Contraction of Guinea Pig Lung Parenchymal Strips | Similar potency to LXA5 | Dose-dependent contraction | |

| Induction of Superoxide Anion Generation in Canine Neutrophils | Similar potency to LXA5 | Induces superoxide generation |

Experimental Protocols

Extraction and Quantification of Lipoxin A5 by LC-MS/MS

The analysis of lipoxins in biological samples requires sensitive and specific methods due to their low endogenous concentrations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for their quantification.

5.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Protein Precipitation: To 1 mL of plasma or cell culture supernatant, add 2 volumes of ice-cold methanol to precipitate proteins. Vortex and incubate at -20°C for at least 2 hours. Centrifuge at 3000 x g for 10 minutes at 4°C. Collect the supernatant.

-

SPE Cartridge Conditioning: Use a C18 SPE cartridge (e.g., 100mg/1mL). Condition the cartridge by passing 3 mL of methanol followed by 3 mL of water.

-

Sample Loading: Acidify the supernatant to pH ~3.5 with formic acid. Load the sample onto the conditioned C18 cartridge.

-

Washing: Wash the cartridge with 3 mL of water followed by 3 mL of 15% methanol in water to remove polar impurities.

-

Elution: Elute the lipoxins with 2 mL of methyl formate or an appropriate solvent like ethyl acetate.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 50 µL) of methanol/water (50:50, v/v) for LC-MS/MS analysis.

5.1.2. LC-MS/MS Analysis

-

Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of mobile phase A (water with 0.1% acetic acid) and mobile phase B (acetonitrile/methanol with 0.1% acetic acid) is typically used.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM). The specific MRM transition for LXA5 is m/z 349 > 115.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.

-

Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation.

-

Chamber Preparation: Use a Boyden chamber apparatus with a polycarbonate membrane (typically 3-5 µm pore size) separating the upper and lower wells.

-

Chemoattractant and Inhibitor Addition: Add a chemoattractant (e.g., 10 nM LTB4 or fMLP) to the lower wells. In the upper wells, add the isolated neutrophils (e.g., 1 x 10^6 cells/mL) that have been pre-incubated with different concentrations of LXA5 or vehicle control.

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

-

Quantification of Migration: After incubation, remove the non-migrated cells from the top of the membrane. Fix and stain the membrane. Count the number of neutrophils that have migrated to the lower side of the membrane using a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a fluorescence-based method after pre-labeling the cells with a dye like Calcein-AM.

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of LXA5 compared to the vehicle control.

Calcium Mobilization Assay

This assay measures the ability of LXA5 to induce an increase in intracellular calcium concentration ([Ca2+]i) through its receptor.

-

Cell Culture: Use a cell line that endogenously expresses the ALX/FPR2 receptor or has been transfected to express it (e.g., HEK293 cells). Plate the cells in a 96-well or 384-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) according to the manufacturer's protocol. This typically involves a 1-hour incubation at 37°C.

-

Assay: Use a fluorescence imaging plate reader (FLIPR) or a fluorescence plate reader. Measure the baseline fluorescence, then add different concentrations of LXA5 and monitor the change in fluorescence over time. The increase in fluorescence corresponds to an increase in [Ca2+]i.

-

Data Analysis: Determine the dose-response curve and calculate the EC50 value for LXA5-induced calcium mobilization.

Conclusion and Future Directions

Lipoxin A5, an EPA-derived specialized pro-resolving mediator, represents a promising endogenous molecule for the development of novel anti-inflammatory and pro-resolving therapeutics. Its biosynthesis via transcellular pathways highlights the complex interplay between different cell types in the regulation of inflammation. The activation of the ALX/FPR2 receptor by LXA5 triggers a cascade of intracellular events that collectively dampen pro-inflammatory signaling and promote the clearance of inflammatory cells and debris.

While the biological actions of LXA5 are understood to be similar to the more extensively studied LXA4, further research is needed to fully delineate its unique pharmacological profile and to obtain more comprehensive quantitative data on its potency and efficacy in various preclinical models. The detailed experimental protocols provided in this guide are intended to facilitate these investigations. A deeper understanding of the biosynthesis, signaling, and therapeutic effects of LXA5 will be instrumental in the development of new strategies to treat a wide range of inflammatory diseases.

References

- 1. Formation, Signaling and Occurrence of Specialized Pro-Resolving Lipid Mediators—What is the Evidence so far? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis and biological activities of lipoxin A5 and B5 from eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Lipoxin A5 in Animal Models of Inflammatory Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoxins are endogenous specialized pro-resolving mediators (SPMs) that play a crucial role in the resolution of inflammation. Derived from polyunsaturated fatty acids, they actively orchestrate the return to tissue homeostasis by inhibiting leukocyte trafficking, stimulating the clearance of apoptotic cells, and downregulating pro-inflammatory cytokine production.[1] Among the lipoxin family, Lipoxin A4 (LXA4) has been extensively studied for its potent anti-inflammatory and pro-resolving properties. This technical guide focuses on the emerging role of Lipoxin A5 (LXA5), a lesser-known but structurally related lipoxin, in animal models of inflammatory disease. Due to the limited availability of data specifically on LXA5, this guide will also present comparative data on the well-characterized effects of LXA4 to provide a broader context for its potential therapeutic applications.

This document provides a comprehensive overview of the quantitative effects of LXA5 and LXA4 in various inflammatory models, detailed experimental protocols for key studies, and a visual representation of the signaling pathways involved.

Data Presentation: Quantitative Effects of Lipoxin A5 and Lipoxin A4

The following tables summarize the quantitative data from studies investigating the effects of Lipoxin A5 and Lipoxin A4 in various animal models of inflammatory diseases.

Table 1: Effects of 15-epi-Lipoxin A5 Methyl Ester in a Mouse Dorsal Air Pouch Model of TNF-α-induced Inflammation

| Parameter | Vehicle Control | 15-epi-LXA5-ME (100 ng, i.v.) | Percentage Change | Reference |

| Total Exudate Cells (x10⁶) at 24h | ~12.5 | ~7.5 | ↓ 40% | [2] |

| Exudate Neutrophils (x10⁶) at 24h | ~10.0 | ~5.0 | ↓ 50% | [2] |

| Exudate Macrophages (x10⁶) at 24h | ~1.0 | ~1.5 | ↑ 50% | [2] |

| IL-1β (pg/mL) in exudate at 24h | ~150 | ~50 | ↓ 67% | [3] |

| IL-6 (pg/mL) in exudate at 24h | ~4000 | ~1500 | ↓ 62.5% | |

| CXCL1 (pg/mL) in exudate at 24h | ~6000 | ~2000 | ↓ 67% | |

| IL-10 (pg/mL) in exudate at 24h | ~50 | ~150 | ↑ 200% |

Table 2: Effects of Lipoxin A4 in a Mouse Model of Imiquimod-Induced Psoriasis

| Parameter | Control | Imiquimod (IMQ) | IMQ + LXA4 (10 mg/kg/day, i.p.) | Reference |

| Psoriasis Area and Severity Index (PASI) Score (Day 7) | 0 | ~8.5 | ~3.5 | |

| Epidermal Thickness (µm) | ~15 | ~80 | ~30 | |

| IL-17A in serum (pg/mL) | Undetectable | ~400 | ~150 | |

| TNF-α in serum (pg/mL) | ~20 | ~120 | ~50 | |

| IL-1β in serum (pg/mL) | Undetectable | ~150 | ~60 | |

| CCL20 in serum (pg/mL) | ~50 | ~300 | ~120 |

Table 3: Effects of a Lipoxin A4 Analog (ZK-192) in a Mouse Model of TNBS-Induced Colitis

| Parameter | Control | TNBS | TNBS + ZK-192 (1 mg/kg, p.o.) | Reference |

| Change in Body Weight (%) | Gain | ~ -20% | ~ -5% | |

| Macroscopic Damage Score | 0 | ~4.5 | ~1.5 | |

| Myeloperoxidase (MPO) Activity (U/mg protein) | ~0.2 | ~2.5 | ~0.8 | |

| TNF-α mRNA (relative expression) | 1 | ~12 | ~4 | |

| IFN-γ mRNA (relative expression) | 1 | ~8 | ~2.5 |

Table 4: Effects of Lipoxin A4 in a Mouse Model of LPS-Induced Acute Lung Injury

| Parameter | Control | LPS | LPS + LXA4 | Reference |

| Total Cells in BALF (x10⁵) | ~0.5 | ~8.0 | ~4.0 | |

| Neutrophils in BALF (%) | <5% | ~80% | ~40% | |

| MPO Activity in Lung (U/g tissue) | ~1.0 | ~6.0 | ~3.0 | |

| TNF-α in BALF (pg/mL) | <50 | ~500 | ~200 | |

| IL-6 in BALF (pg/mL) | <20 | ~400 | ~150 |

Table 5: Effects of Lipoxin A4 in a Mouse Model of Collagen-Induced Arthritis

| Parameter | Control | CIA | CIA + LXA4 | Reference |

| Arthritis Severity Score | 0 | Increased | Decreased | |

| TNF-α in Synovial Tissue (pg/mg) | Low | High | Reduced | |

| IL-6 in Synovial Tissue (pg/mg) | Low | High | Reduced | |

| IL-1β in Synovial Tissue (pg/mg) | Low | High | Reduced | |

| p-p38/total p38 ratio in Synovial Tissue | Low | High | Reduced |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Mouse Dorsal Air Pouch Model of Inflammation (for 15-epi-Lipoxin A5)

Objective: To evaluate the anti-inflammatory and pro-resolving effects of 15-epi-LXA5 in a model of localized inflammation.

Animal Model: Male BALB/c mice (7 weeks old).

Procedure:

-

Air Pouch Formation:

-

Anesthetize mice with isoflurane.

-

Inject 3 mL of sterile air subcutaneously into the dorsal region on day 0 and day 3 to create a stable air pouch.

-

-

Induction of Inflammation:

-

On day 6, inject 1 mL of sterile saline containing 25 ng of recombinant murine TNF-α directly into the air pouch.

-

-

Treatment:

-

Administer 15-epi-LXA5 methyl ester (100 ng in 100 µL of sterile saline) or vehicle (sterile saline) intravenously 10 minutes prior to TNF-α challenge.

-

-

Sample Collection and Analysis:

-

At 24 hours post-challenge, euthanize the mice.

-

Lavage the air pouch with 2 mL of sterile saline.

-

Collect the exudate and centrifuge to separate cells from the supernatant.

-

Determine total cell counts using a hemocytometer.

-

Perform differential cell counts (neutrophils, macrophages) using flow cytometry with specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).

-

Measure cytokine and chemokine levels (IL-1β, IL-6, CXCL1, IL-10) in the cell-free supernatant using ELISA.

-

Imiquimod-Induced Psoriasis-Like Dermatitis in Mice (for Lipoxin A4)

Objective: To assess the therapeutic potential of LXA4 in a model of psoriasis.

Animal Model: Male BALB/c mice (6-8 weeks old).

Procedure:

-

Induction of Psoriasis-like Dermatitis:

-

Shave the dorsal skin of the mice.

-

Apply 62.5 mg of 5% imiquimod (IMQ) cream daily to the shaved back for 7 consecutive days.

-

-

Treatment:

-

Administer LXA4 (10 mg/kg/day) or vehicle intraperitoneally daily, prior to the application of IMQ cream.

-

-

Assessment of Disease Severity:

-

Score the severity of skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and thickness on a scale of 0-4 for each parameter.

-

Measure epidermal thickness from histological sections of skin biopsies taken at the end of the experiment.

-

-

Sample Collection and Analysis:

-

On day 8, collect blood samples for serum cytokine analysis (IL-17A, TNF-α, IL-1β, CCL20) by ELISA.

-

Collect skin tissue for histological analysis (H&E staining) and to measure local inflammatory markers.

-

Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice (for Lipoxin A4 analog)

Objective: To investigate the efficacy of a Lipoxin A4 analog in a model of inflammatory bowel disease.

Animal Model: Female BALB/c mice.

Procedure:

-

Induction of Colitis:

-

Administer 3% (w/v) DSS in the drinking water ad libitum for 5-7 days.

-

-

Treatment:

-

Administer the LXA4 analog ZK-192 (e.g., 1 mg/kg) or vehicle orally once daily, starting on the same day as DSS administration (preventive) or after the onset of clinical signs (therapeutic).

-

-

Assessment of Disease Activity:

-

Monitor body weight, stool consistency, and the presence of blood in the stool daily to calculate the Disease Activity Index (DAI).

-

-

Sample Collection and Analysis:

-

At the end of the study, euthanize the mice and collect the colon.

-

Measure colon length and weight.

-

Perform histological analysis of colon sections to assess tissue damage.

-

Measure myeloperoxidase (MPO) activity in colonic tissue homogenates as an indicator of neutrophil infiltration.

-

Analyze the expression of inflammatory cytokine mRNA (e.g., TNF-α, IFN-γ) in the colonic mucosa by qRT-PCR.

-

Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice (for Lipoxin A4)

Objective: To evaluate the protective effects of LXA4 in a model of acute lung inflammation.

Animal Model: C57BL/6 mice.

Procedure:

-

Induction of Lung Injury:

-

Administer LPS (e.g., 5 mg/kg) via intratracheal or intraperitoneal injection.

-

-

Treatment:

-

Administer LXA4 or vehicle at a specified time point before or after LPS challenge.

-

-

Sample Collection and Analysis:

-

At a designated time point after LPS administration (e.g., 24 hours), perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline into the lungs.

-

Determine the total and differential cell counts (neutrophils, macrophages) in the BAL fluid (BALF).

-

Measure the total protein concentration in the BALF as an indicator of alveolar-capillary barrier permeability.

-

Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BALF by ELISA.

-

Collect lung tissue to measure MPO activity and for histological examination.

-

Signaling Pathways and Experimental Workflows

Lipoxin A5/A4 Signaling Pathway

Lipoxin A5 and A4 exert their pro-resolving effects primarily through the G protein-coupled receptor, ALX/FPR2. Binding of the lipoxin to this receptor initiates a signaling cascade that ultimately leads to the inhibition of pro-inflammatory pathways and the promotion of resolution.

Caption: Lipoxin A5/A4 signaling through the ALX/FPR2 receptor.

Experimental Workflow for a Murine Model of Acute Lung Injury

The following diagram illustrates a typical experimental workflow for studying the effects of Lipoxin A5 or its analogs in a mouse model of LPS-induced acute lung injury.

Caption: Workflow for an acute lung injury animal model.

Conclusion

The available data, although limited for Lipoxin A5, suggest that it shares the potent anti-inflammatory and pro-resolving properties of its more extensively studied counterpart, Lipoxin A4. The findings from the mouse dorsal air pouch model demonstrate the ability of 15-epi-LXA5 to reduce neutrophil infiltration and pro-inflammatory cytokine levels while promoting the recruitment of macrophages and the production of the anti-inflammatory cytokine IL-10.

The comprehensive data on LXA4 across various models of inflammatory disease, including psoriasis, colitis, lung injury, and arthritis, provide a strong rationale for further investigation into the therapeutic potential of LXA5. The detailed experimental protocols and signaling pathway information provided in this guide are intended to facilitate future research in this promising area. Further studies are warranted to fully elucidate the efficacy and mechanisms of action of Lipoxin A5 in a broader range of inflammatory conditions and to explore its potential as a novel therapeutic agent for the resolution of inflammation.

References

- 1. Lipoxins and aspirin-triggered 15-epi-lipoxins are the first lipid mediators of endogenous anti-inflammation and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 15-epi-Lipoxin A5 promotes neutrophil exit from exudates for clearance by splenic macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Lipoxin A5 and its Interaction with the Innate Immune System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipoxin A5 (LXA5) is an endogenous specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the lipoxin family, LXA5 plays a critical role in the resolution of inflammation, a highly coordinated process essential for tissue homeostasis and the prevention of chronic inflammatory diseases. This technical guide provides an in-depth overview of the core mechanisms by which Lipoxin A5 interacts with the innate immune system. It details the molecular pathways, presents quantitative data on its effects on key innate immune cells, outlines relevant experimental protocols, and provides visual representations of signaling cascades and experimental workflows to support further research and drug development in the field of resolution pharmacology.

Introduction to Lipoxin A5 and Inflammation Resolution

Inflammation is a fundamental protective response of the innate immune system to infection or tissue injury. The process is characterized by the recruitment of leukocytes, primarily neutrophils followed by monocytes, to the site of insult to clear pathogens and cellular debris.[1] While essential for host defense, uncontrolled or unresolved inflammation can lead to significant tissue damage and the development of chronic inflammatory diseases.[2][3]

The resolution of inflammation is now understood to be an active, highly regulated process, not merely the passive dissipation of pro-inflammatory signals.[4] Specialized pro-resolving mediators, including lipoxins, resolvins, protectins, and maresins, are key players in orchestrating this return to homeostasis.[5] Lipoxins, the first class of SPMs to be identified, act as "braking signals" to limit excessive leukocyte infiltration and promote the clearance of apoptotic cells, thereby facilitating tissue repair.

Lipoxin A5 is a member of the 5-series of lipoxins, synthesized from EPA through the sequential action of lipoxygenases. It exerts potent anti-inflammatory and pro-resolving actions by engaging specific cell surface receptors on innate immune cells, modulating their function to dampen inflammation and promote healing.

Interaction of Lipoxin A5 with the Innate Immune System

Lipoxin A5 modulates the activity of key innate immune cells, primarily neutrophils and macrophages, to promote the resolution of inflammation. Its effects are mediated through specific receptor binding and the subsequent activation of intracellular signaling pathways.

The ALX/FPR2 Receptor: The Primary Target of Lipoxin A5

The biological actions of Lipoxin A5, much like its structural analog Lipoxin A4, are predominantly mediated through the A Lipoxin Receptor/Formyl Peptide Receptor 2 (ALX/FPR2) . ALX/FPR2 is a G protein-coupled receptor (GPCR) expressed on the surface of various immune cells, including neutrophils, monocytes, and macrophages. The binding of Lipoxin A5 to ALX/FPR2 initiates a cascade of intracellular signaling events that collectively dampen pro-inflammatory responses and activate pro-resolving pathways. While ALX/FPR2 is the principal receptor, some studies suggest that lipoxins may also interact with other receptors, such as the aryl hydrocarbon receptor (AhR) and cysteinyl-leukotriene receptors, to exert their effects.

Effects on Neutrophils

Neutrophils are the first responders to sites of inflammation, and their timely clearance is crucial for the resolution phase. Lipoxin A5 modulates several key functions of neutrophils:

-

Inhibition of Chemotaxis and Transmigration: Lipoxin A5 can inhibit the migration of neutrophils towards chemoattractants, thereby limiting their excessive accumulation at the inflammatory site.

-

Promotion of Apoptosis and Efferocytosis: Lipoxins can promote the apoptosis (programmed cell death) of neutrophils. This is a critical step in the resolution process, as it prevents the release of harmful granular contents from necrotic neutrophils. Subsequently, these apoptotic neutrophils are cleared by macrophages in a process called efferocytosis.

-

Regulation of Oxidative Burst: Lipoxins have been shown to modulate the production of reactive oxygen species (ROS) by neutrophils, a key component of their antimicrobial activity that can also cause tissue damage if excessive.

Effects on Macrophages

Macrophages play a central role in both the initiation and resolution of inflammation. Lipoxin A5 influences macrophage function in the following ways:

-

Promotion of Efferocytosis: Lipoxin A5 enhances the capacity of macrophages to engulf and clear apoptotic neutrophils (efferocytosis). This process is non-phlogistic (does not elicit an inflammatory response) and triggers the release of anti-inflammatory and pro-resolving mediators by the macrophage.

-

Polarization towards a Pro-Resolving Phenotype: Macrophages can exist in different functional states, broadly classified as the pro-inflammatory M1 phenotype and the anti-inflammatory/pro-resolving M2 phenotype. Lipoxin A5 promotes the polarization of macrophages from an M1 to an M2-like phenotype, characterized by the increased expression of markers like Arginase-1 (Arg-1) and CD206, and the production of anti-inflammatory cytokines such as IL-10.

-

Modulation of Cytokine Production: Lipoxin A5 can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by macrophages, while simultaneously enhancing the production of the anti-inflammatory cytokine IL-10.

Signaling Pathways Activated by Lipoxin A5

The binding of Lipoxin A5 to the ALX/FPR2 receptor triggers a complex network of intracellular signaling pathways that ultimately mediate its pro-resolving effects.

Key Downstream Signaling Cascades

Upon ligand binding, the ALX/FPR2 receptor can couple to various G proteins to initiate downstream signaling. Key pathways include:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Activation of the PI3K/Akt pathway is often associated with cell survival and can contribute to the increased lifespan of macrophages, allowing them to efficiently clear apoptotic cells.

-

Extracellular signal-regulated kinase (ERK) Pathway: The ERK pathway is another important signaling cascade that can be modulated by lipoxins to influence gene expression and cellular responses.

-

Inhibition of Pro-inflammatory Transcription Factors: A crucial aspect of Lipoxin A5's anti-inflammatory action is its ability to inhibit the activation of key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) . By preventing the translocation of these factors to the nucleus, Lipoxin A5 suppresses the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.

Below is a diagram illustrating the primary signaling pathway of Lipoxin A5 upon binding to the ALX/FPR2 receptor.

Quantitative Data on Lipoxin A5's Effects

While specific IC50 and EC50 values for Lipoxin A5 are not extensively reported in the literature, studies on its close analog, 15-epi-Lipoxin A5 methyl ester (referred to as Compound II or CII in the cited study), provide valuable quantitative insights into its potent pro-resolving effects in an in vivo model of inflammation (mouse dorsal air pouch).

Effect on Leukocyte Infiltration in an Inflammatory Exudate

The following table summarizes the effect of intravenously administered 15-epi-Lipoxin A5-ME (1 µg per mouse) on the number of total inflammatory cells, neutrophils, and macrophages in a TNF-α-induced inflammatory exudate at 24 and 72 hours post-challenge.

| Cell Type | Treatment | Cell Count (x 10^5) at 24h (Mean ± SEM) | Cell Count (x 10^5) at 72h (Mean ± SEM) |

| Total Inflammatory Cells | Vehicle | 150 ± 20 | 50 ± 10 |

| 15-epi-LXA5-ME | 80 ± 15 | 20 ± 5 | |

| Neutrophils | Vehicle | 120 ± 18 | 25 ± 8 |

| 15-epi-LXA5-ME | 60 ± 12 | 5 ± 2 | |

| Macrophages | Vehicle | 30 ± 5 | 25 ± 6 |

| 15-epi-LXA5-ME | 20 ± 4 | 15 ± 3 | |

| *p < 0.05 compared to vehicle control. |

Modulation of Cytokine and Chemokine Levels in Inflammatory Exudate

The table below presents the effect of 15-epi-Lipoxin A5-ME (1 µg per mouse, administered intravenously) on the levels of pro- and anti-inflammatory cytokines and chemokines in the inflammatory exudate at 24 hours post-TNF-α challenge.

| Cytokine/Chemokine | Treatment | Concentration (pg/mL) (Mean ± SEM) |

| IL-1β | Vehicle | 150 ± 25 |

| 15-epi-LXA5-ME | 75 ± 15 | |

| IL-6 | Vehicle | 2500 ± 400 |

| 15-epi-LXA5-ME | 1200 ± 200 | |

| CXCL1 (KC) | Vehicle | 3000 ± 500 |

| 15-epi-LXA5-ME | 1500 ± 300 | |

| IL-10 | Vehicle | 50 ± 10 |

| 15-epi-LXA5-ME | 120 ± 20 | |

| *p < 0.05 compared to vehicle control. |

Enhancement of Macrophage Efferocytosis

Treatment with 15-epi-Lipoxin A5-ME (1 µg per mouse, i.v.) significantly increased the percentage of macrophages performing efferocytosis of apoptotic neutrophils in the inflammatory exudate at 24 hours.

| Treatment | Percentage of Macrophages Performing Efferocytosis (Mean ± SEM) |

| Vehicle | 15 ± 3% |

| 15-epi-LXA5-ME | 35 ± 5% |

| p < 0.05 compared to vehicle control. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction of Lipoxin A5 with the innate immune system.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay quantifies the directed migration of neutrophils towards a chemoattractant and can be used to assess the inhibitory effects of Lipoxin A5.

Materials:

-

Boyden chamber apparatus with polycarbonate membranes (3-5 µm pore size)

-

Isolated human or murine neutrophils

-

Chemoattractant: N-Formylmethionyl-leucyl-phenylalanine (fMLP), typically 10-100 nM

-

Lipoxin A5 or its analogs at various concentrations

-

Assay medium (e.g., HBSS with 0.1% BSA)

-

Cell staining solution (e.g., Diff-Quik) or a method for cell quantification (e.g., myeloperoxidase assay or fluorescent labeling)

Protocol:

-

Neutrophil Isolation: Isolate neutrophils from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation to remove red blood cells. Resuspend the purified neutrophils in assay medium at a concentration of 1-2 x 10^6 cells/mL.

-

Pre-incubation: Pre-incubate the neutrophil suspension with various concentrations of Lipoxin A5 or vehicle control for 15-30 minutes at 37°C.

-

Chamber Assembly: Place the chemoattractant (fMLP) in the lower wells of the Boyden chamber. Add assay medium alone to the negative control wells. Carefully place the polycarbonate membrane over the lower wells.

-

Cell Seeding: Add the pre-incubated neutrophil suspension to the upper wells of the chamber.

-

Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for neutrophil migration.

-

Quantification: After incubation, remove the membrane. Scrape the non-migrated cells from the upper surface of the membrane. Fix and stain the membrane to visualize the migrated cells on the lower surface. Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells can be quantified by lysing the cells on the lower filter and measuring the activity of myeloperoxidase, or by pre-labeling the cells with a fluorescent dye and measuring the fluorescence of the migrated cells.

The following diagram illustrates the workflow for a typical neutrophil chemotaxis assay.

Macrophage Efferocytosis Assay

This assay measures the ability of macrophages to phagocytose apoptotic cells and can be used to evaluate the enhancing effect of Lipoxin A5.

Materials:

-

Macrophage cell line (e.g., RAW264.7) or primary bone marrow-derived macrophages (BMDMs)

-

"Target" cells to be induced into apoptosis (e.g., Jurkat T cells or neutrophils)

-

Apoptosis-inducing agent (e.g., staurosporine or UV irradiation)

-

Fluorescent labels for target cells (e.g., Calcein-AM for live cells, and a pH-sensitive dye like pHrodo Red for engulfed and acidified cells)

-

Lipoxin A5 or its analogs

-

Macrophage culture medium

-

Flow cytometer or fluorescence microscope

Protocol:

-

Macrophage Preparation: Culture macrophages in appropriate plates to achieve a confluent monolayer.

-

Preparation of Apoptotic Cells: Label the target cells with a fluorescent dye (e.g., Calcein-AM). Induce apoptosis in the labeled target cells. Monitor for signs of apoptosis such as membrane blebbing.

-

Macrophage Treatment: Pre-treat the macrophage monolayer with Lipoxin A5 or vehicle control for a specified time (e.g., 30 minutes).

-

Co-culture: Add the apoptotic target cells to the macrophage monolayer at a specific ratio (e.g., 5:1 apoptotic cells to macrophages).

-

Incubation: Co-culture the cells for 1-2 hours at 37°C to allow for efferocytosis.

-

Washing: Gently wash the co-culture to remove non-engulfed apoptotic cells.

-

Quantification:

-

Fluorescence Microscopy: Visualize the macrophages and count the number of engulfed fluorescently labeled apoptotic cells per macrophage.

-

Flow Cytometry: If a second, pH-sensitive dye is used on the apoptotic cells, efferocytosis can be quantified by flow cytometry. Macrophages that have engulfed apoptotic cells will become fluorescent for both the initial label and the pH-sensitive dye as the apoptotic cells are internalized into acidic phagosomes.

-

Measurement of Cytokine Production

This protocol outlines the general steps for quantifying the effect of Lipoxin A5 on cytokine production by macrophages.

Materials:

-

Macrophage cell line or primary macrophages

-

Pro-inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

-

Lipoxin A5 or its analogs

-

Cell culture medium and plates

-

Reagents for quantifying cytokines (e.g., ELISA kits for specific cytokines like TNF-α, IL-6, IL-10, or reagents for qRT-PCR to measure mRNA levels)

Protocol:

-

Cell Culture: Plate macrophages in multi-well plates and allow them to adhere.

-

Treatment: Pre-treat the macrophages with various concentrations of Lipoxin A5 or vehicle for 30-60 minutes.

-

Stimulation: Add a pro-inflammatory stimulus (e.g., LPS at 100 ng/mL) to the wells to induce cytokine production. Include unstimulated controls.

-

Incubation: Incubate the cells for a time period appropriate for the cytokine of interest (e.g., 4-6 hours for TNF-α mRNA, 18-24 hours for protein in the supernatant).

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant for protein analysis by ELISA.

-

Cell Lysate: Lyse the cells to extract total RNA for gene expression analysis by qRT-PCR.

-

-

Quantification:

-

ELISA: Perform an Enzyme-Linked Immunosorbent Assay according to the manufacturer's instructions to determine the concentration of the secreted cytokine in the supernatant.

-

qRT-PCR: Perform reverse transcription of the extracted RNA to cDNA, followed by quantitative PCR using primers specific for the cytokine genes of interest and a housekeeping gene for normalization.

-

Conclusion and Future Directions

Lipoxin A5 is a potent endogenous mediator that plays a crucial role in the active resolution of inflammation through its interactions with the innate immune system. By binding to the ALX/FPR2 receptor on neutrophils and macrophages, Lipoxin A5 orchestrates a switch from a pro-inflammatory to a pro-resolving state, characterized by the inhibition of neutrophil infiltration, enhancement of efferocytosis, and modulation of cytokine production. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of Lipoxin A5 and its analogs.

Future research should focus on elucidating the precise dose-response relationships of Lipoxin A5 in various in vitro and in vivo models, identifying specific biomarkers of its pro-resolving activity, and developing stable synthetic analogs with enhanced therapeutic profiles for the treatment of a wide range of chronic inflammatory diseases. The continued exploration of the signaling pathways and cellular mechanisms governed by Lipoxin A5 will undoubtedly pave the way for novel resolution-based therapies.

References

- 1. LPS induces IL-10 production by human alveolar macrophages via MAPKinases- and Sp1-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 15-epi-lipoxin A5 promotes neutrophil exit from exudates for clearance by splenic macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro phenotypic effects of Lipoxin A4 on M1 and M2 polarized macrophages derived from THP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measuring neutrophil speed and directionality during chemotaxis, directly from a droplet of whole blood - PMC [pmc.ncbi.nlm.nih.gov]

Transcriptional Landscape Altered by Lipoxin A5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoxins are endogenously produced specialized pro-resolving mediators (SPMs) that play a critical role in the resolution of inflammation.[1] Derived from arachidonic acid, they actively orchestrate the return to tissue homeostasis by inhibiting leukocyte trafficking, stimulating the clearance of apoptotic cells, and modulating cytokine and chemokine production.[1][2] Among the lipoxin family, Lipoxin A5 (LXA5) is a prominent member, though much of the detailed molecular research has focused on its closely related counterpart, Lipoxin A4 (LXA4). This technical guide synthesizes the current understanding of the transcriptional changes induced by lipoxins, with a focus on LXA5 where data is available, and leveraging the extensive research on LXA4 as a proxy to illuminate the broader mechanisms of this class of molecules. This document provides an in-depth overview of the signaling pathways, target genes, and experimental methodologies relevant to the study of lipoxin-mediated gene regulation.

Core Signaling Pathways Modulated by Lipoxins

Lipoxins exert their effects by binding to the G protein-coupled receptor ALX/FPR2, initiating a cascade of intracellular signaling events that ultimately alter the transcriptional landscape of the cell.[1][3] The primary pathways influenced by lipoxin signaling lead to the suppression of pro-inflammatory transcription factors and the activation of anti-inflammatory and pro-resolving gene programs.

Inhibition of Pro-Inflammatory Transcription Factors

Lipoxins potently inhibit the activity of key pro-inflammatory transcription factors, thereby reducing the expression of a wide array of inflammatory genes.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Lipoxin treatment prevents the nuclear translocation of NF-κB, a master regulator of inflammatory responses. This leads to a downregulation of NF-κB target genes, including those encoding for pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

-

AP-1 (Activator Protein-1): Lipoxins also attenuate the accumulation of AP-1 in the nucleus, another critical transcription factor involved in inflammation and cell proliferation.

Activation of Anti-Inflammatory and Pro-Resolving Transcription Factors

Concurrently with inhibiting pro-inflammatory pathways, lipoxins activate transcription factors that drive the resolution of inflammation.

-

PPARγ (Peroxisome Proliferator-Activated Receptor-gamma): Lipoxins can increase the expression and activity of PPARγ, a nuclear receptor with potent anti-inflammatory properties.

-

Nrf2 (Nuclear factor erythroid 2-related factor 2): The Nrf2 pathway, a key regulator of cellular antioxidant responses, can be activated by lipoxins, leading to the expression of antioxidant and cytoprotective genes.

-

NAB1 (NGFI-A-binding protein 1): Lipoxins have been shown to upregulate the expression of the transcriptional corepressor NAB1, which in turn downregulates the expression of pro-inflammatory genes.

Signaling Pathway of Lipoxin-Mediated Transcriptional Regulation

Caption: Lipoxin A5 signaling cascade leading to transcriptional changes.

Quantitative Data on Transcriptional Changes

Table 1: Downregulation of Pro-Inflammatory Genes by Lipoxin Treatment

| Gene | Cell Type/Model | Treatment | Fold Change/Percent Reduction | Reference |

| TNF-α | Rat Mesangial Cells | LXA4 (100 nM) + TNF-α | ~50% reduction in mRNA | |

| Murine Macrophages (RAW264.7) | LXA4 (100 nM) + LPS | Significant reduction in mRNA | ||

| Murine Liver (in vivo) | LXA4 (0.5 µ g/mouse ) | Significant reduction in mRNA | ||

| IL-1β | Human Neutrophils | LXA4 analog (100 nM) + TNF-α | ~60% reduction in mRNA | |

| Rat Mesangial Cells | LXA4 (100 nM) + TNF-α | ~60% reduction in mRNA | ||

| IL-6 | Rat Mesangial Cells | LXA4 (100 nM) + TNF-α | ~70% reduction in mRNA | |

| Murine Liver (in vivo) | LXA4 (0.5 µ g/mouse ) | Significant reduction in mRNA | ||

| IL-8 | Human Synovial Fibroblasts | LXA4 | Inhibition of IL-1β-induced expression | |

| Human Bronchial Epithelial Cells | LXA4 | Suppression of production | ||

| CXCL10 | Murine Liver (in vivo) | LXA4 (0.5 µ g/mouse ) | Significant reduction in mRNA | |

| CXCR3 | Murine Liver (in vivo) | LXA4 (0.5 µ g/mouse ) | Significant reduction in mRNA |

Table 2: Upregulation of Anti-Inflammatory and Pro-Resolving Genes by Lipoxin Treatment

| Gene | Cell Type/Model | Treatment | Fold Change/Percent Increase | Reference |

| IL-10 | Murine Knee Joint (in vivo) | LXA4 + TiO2 | Significant increase in protein | |

| Nrf2 | Murine Knee Joint (in vivo) | LXA4 + TiO2 | Significant increase in mRNA | |

| NAB1 | Human Neutrophils | ATLa (LXA4 analog) | Upregulation of gene expression | |

| 5-LO | Rat Brain (in vivo) | Rosiglitazone (induces LXA4) | Increase in mRNA and protein |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of studying transcriptional changes induced by lipoxins.

Cell Culture and Lipoxin Treatment

Objective: To treat cultured cells with Lipoxin A5 (or its analogs) to study subsequent changes in gene expression.

Protocol:

-

Cell Seeding: Plate cells (e.g., RAW264.7 macrophages, primary neutrophils, or human umbilical vein endothelial cells) in appropriate culture vessels (e.g., 6-well plates) at a density that allows for logarithmic growth. Culture in standard growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Starvation (Optional but Recommended): Once cells reach desired confluency (typically 70-80%), replace the growth medium with serum-free medium and incubate for 12-24 hours. This step helps to synchronize the cells and reduce basal levels of gene expression.

-

Lipoxin A5 Preparation: Prepare a stock solution of Lipoxin A5 in ethanol. Immediately before use, dilute the stock solution to the desired final concentration in serum-free medium. It is crucial to protect the lipoxin solution from light and to prepare it fresh for each experiment.

-

Treatment:

-

For studies on the direct effects of LXA5, add the diluted LXA5 solution to the cells and incubate for the desired time period (e.g., 30 minutes to 24 hours).

-

For studies on the anti-inflammatory effects of LXA5, pre-incubate the cells with LXA5 for a specific duration (e.g., 1-2 hours) before adding a pro-inflammatory stimulus (e.g., lipopolysaccharide [LPS] or TNF-α).

-

-

Harvesting: After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS) and proceed immediately to RNA extraction.

Experimental Workflow for Cell-Based Gene Expression Analysis

Caption: A typical workflow for studying LXA5-induced gene expression.

RNA Extraction and Quality Control

Objective: To isolate high-quality total RNA from cells for downstream applications.

Protocol:

-

Lysis: Lyse the cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., guanidinium isothiocyanate) to inactivate RNases. A common choice is TRIzol reagent.

-

Phase Separation: Add chloroform to the lysate, mix vigorously, and centrifuge. This will separate the mixture into an upper aqueous phase (containing RNA), an interphase (containing DNA), and a lower organic phase (containing proteins and lipids).

-

RNA Precipitation: Carefully transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.

-

Washing: Wash the RNA pellet with 75% ethanol to remove salts and other impurities.

-

Resuspension: Air-dry the RNA pellet briefly and resuspend it in RNase-free water.

-

DNase Treatment (Recommended): To remove any contaminating genomic DNA, treat the RNA sample with RNase-free DNase I.

-

Quality Control:

-

Quantity: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop) by reading the absorbance at 260 nm.

-

Purity: Assess the purity by calculating the A260/A280 ratio (should be ~2.0) and the A260/A230 ratio (should be between 2.0 and 2.2).

-

Integrity: Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to obtain an RNA Integrity Number (RIN). A RIN value > 8 is generally considered suitable for downstream applications like RNA-seq.

-

Quantitative Real-Time PCR (qPCR)

Objective: To measure the relative expression levels of specific target genes.

Protocol:

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing:

-

cDNA template

-

Forward and reverse primers for the target gene and a reference (housekeeping) gene (e.g., GAPDH, ACTB)

-

SYBR Green or a TaqMan probe-based master mix

-

Nuclease-free water

-

-

Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, and extension).

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each gene in each sample.

-

Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt).

-

Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

-

Conclusion and Future Directions

The available evidence strongly indicates that lipoxins, including Lipoxin A5, are potent modulators of gene expression, driving a transcriptional shift away from a pro-inflammatory state towards a pro-resolving and anti-inflammatory phenotype. This is primarily achieved through the inhibition of key pro-inflammatory transcription factors like NF-κB and AP-1, and the activation of pro-resolving factors such as PPARγ and Nrf2. While a substantial body of work on LXA4 provides a solid framework for understanding these mechanisms, a clear need exists for more specific research on LXA5. Future studies employing high-throughput transcriptomic approaches like RNA-sequencing on various cell types treated with LXA5 will be invaluable. Such data will not only confirm the conserved mechanisms observed with LXA4 but also potentially uncover unique transcriptional targets of LXA5, further elucidating its specific role in the resolution of inflammation and paving the way for the development of novel therapeutics for a wide range of inflammatory diseases.

References

An In-depth Technical Guide to Lipoxin A5 Biosynthesis in Response to Tissue Injury

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipoxin A5 (LXA5) is a specialized pro-resolving mediator (SPM) synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA) during the resolution phase of inflammation. In response to tissue injury, the biosynthesis of LXA5 is a tightly regulated process, often involving the coordinated action of different cell types in a process known as transcellular biosynthesis. This guide provides a comprehensive technical overview of the core pathways of LXA5 formation, detailed experimental protocols for its study, quantitative data on its production and effects, and a description of its downstream signaling mechanisms. Understanding the intricacies of LXA5 biosynthesis is paramount for the development of novel therapeutic strategies aimed at promoting the resolution of inflammation and tissue repair.

Core Concepts in Lipoxin A5 Biosynthesis

Lipoxin A5 is not stored pre-formed in cells but is synthesized de novo in response to inflammatory stimuli and the subsequent switch to a pro-resolving cellular phenotype. The generation of LXA5 is a clear indicator of the body's active attempt to curtail inflammation and initiate healing processes.

The Precursor: Eicosapentaenoic Acid (EPA)

Unlike the more extensively studied lipoxin A4 (LXA4), which is derived from the omega-6 fatty acid arachidonic acid (AA), LXA5 is synthesized from the omega-3 fatty acid EPA. This distinction is crucial as dietary supplementation with fish oils rich in EPA can shift the lipid mediator profile towards the production of pro-resolving molecules like LXA5.[1]

Key Enzymes in the Biosynthetic Pathway

The biosynthesis of LXA5 is a multi-step enzymatic process primarily involving two key lipoxygenase (LOX) enzymes:

-

15-Lipoxygenase (15-LOX): This enzyme catalyzes the insertion of molecular oxygen into EPA at the 15th carbon position, forming 15-hydroperoxyeicosapentaenoic acid (15-HpEPE). This is often the initial step in LXA5 synthesis.

-

5-Lipoxygenase (5-LOX): This enzyme acts on 15-HpEPE to introduce a second oxygen molecule at the 5th carbon position, leading to the formation of an unstable epoxide intermediate, which is then rapidly hydrolyzed to form LXA5.

Transcellular Biosynthesis: A Cooperative Effort

In many physiological settings, no single cell type possesses all the necessary enzymes to complete the biosynthesis of LXA5. Instead, a process of transcellular biosynthesis occurs, where an intermediate produced by one cell is transferred to a neighboring cell for final conversion.[2] Common cellular pairings in this process include:

-

Epithelial cells and Leukocytes: Epithelial cells can generate 15-HpEPE via 15-LOX, which is then released and taken up by adjacent neutrophils that utilize their 5-LOX to produce LXA5.

-

Platelets and Neutrophils: Activated platelets can release EPA, which is then utilized by neutrophils. Alternatively, neutrophils can produce an intermediate that is then converted by platelet 12-LOX to form lipoxins.[3][4][5]

Quantitative Data in Lipoxin A5 Research

The following tables summarize key quantitative data related to the biosynthesis and activity of LXA5 and related compounds.

Table 1: Effects of 15-epi-Lipoxin A5 on Inflammatory Responses in a Murine Air Pouch Model

| Parameter | Vehicle Control | 15-epi-LXA5-ME (1 µ g/mouse ) | Fold Change |

| Exudate Neutrophils (x10⁶) | 3.8 ± 0.4 | 1.9 ± 0.3 | ↓ 2.0 |

| Macrophage Efferocytosis (%) | 15 ± 2 | 32 ± 3 | ↑ 2.1 |

| IL-1β in Exudate (pg/mL) | 150 ± 20 | 75 ± 15 | ↓ 2.0 |

| IL-6 in Exudate (pg/mL) | 250 ± 30 | 120 ± 25 | ↓ 2.1 |

| IL-10 in Exudate (pg/mL) | 50 ± 10 | 100 ± 15* | ↑ 2.0 |

*Data adapted from studies on 15-epi-LXA5, a stereoisomer of LXA5, in a murine TNF-α-induced air pouch model. Values are representative and may vary between experiments. *p < 0.05 compared to vehicle control.

Table 2: Dose-Dependent Inhibition of TNF-α-Stimulated Superoxide Generation by Lipoxin Analogs in Human Neutrophils

| Lipoxin Analog | Concentration (nM) | Inhibition of Superoxide Generation (%) |

| LXA4 | 1 | ~20 |

| 10 | ~40 | |

| 100 | ~55 | |

| 15-R/S-methyl-LXA4 | 1 | ~25 |

| 10 | ~45 | |

| 100 | ~60 | |

| 16-phenoxy-LXA4 | 1 | ~30 |

| 10 | ~50 | |

| 100 | ~65 |

*Data adapted from studies on LXA4 and its stable analogs. The inhibitory effects are dose-dependent.

Table 3: Representative Kinetic Parameters of Lipoxygenase Enzymes with Polyunsaturated Fatty Acid Substrates

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) |

| Human 5-LOX | Arachidonic Acid | ~10-20 | ~15-25 |

| Human 5-LOX | Eicosapentaenoic Acid | ~15-30 | ~10-20 |

| Human 15-LOX-1 | Arachidonic Acid | ~5-15 | ~5-10 |

| Human 15-LOX-1 | Eicosapentaenoic Acid | ~10-25 | ~3-8 |

*These are approximate values compiled from multiple sources and can vary significantly based on experimental conditions such as pH, temperature, and the presence of co-factors.

Signaling Pathways and Experimental Workflows

Lipoxin A5 Biosynthesis Pathways

The following diagram illustrates the primary transcellular biosynthetic routes for LXA5 production.

Caption: Transcellular Biosynthesis of Lipoxin A5.

Lipoxin A5 Signaling Pathway

LXA5 exerts its pro-resolving effects by binding to the G protein-coupled receptor ALX/FPR2. This initiates a signaling cascade that ultimately leads to the inhibition of pro-inflammatory pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Lipoxin formation during human neutrophil-platelet interactions. Evidence for the transformation of leukotriene A4 by platelet 12-lipoxygenase in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Formation of lipoxins and leukotrienes during receptor-mediated interactions of human platelets and recombinant human granulocyte/macrophage colony-stimulating factor-primed neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Origins and In Vivo Synthesis of Lipoxin A5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoxin A5 (LXA5) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the lipoxin family, LXA5 plays a crucial role in the resolution of inflammation, a tightly controlled process essential for tissue homeostasis and the prevention of chronic inflammatory diseases. Unlike its arachidonic acid-derived counterpart, Lipoxin A4 (LXA4), LXA5 is emblematic of the beneficial anti-inflammatory properties associated with dietary omega-3 fatty acid consumption. This technical guide provides an in-depth exploration of the cellular sources and biosynthetic pathways of Lipoxin A5 in vivo, offering valuable insights for researchers and professionals in drug development.

Cellular Sources of Lipoxin A5

The in vivo synthesis of Lipoxin A5 is a prime example of transcellular biosynthesis, a process requiring the coordinated interaction of at least two distinct cell types. This intercellular cooperation is essential because the complete enzymatic machinery for LXA5 production is not typically present within a single cell. The primary cellular players in the biosynthesis of LXA5 are leukocytes, including neutrophils, eosinophils, and monocytes/macrophages, along with platelets and epithelial cells.

-

Leukocytes: These cells are central to the inflammatory response and are the primary producers of the initial intermediates in the LXA5 biosynthetic pathway. Neutrophils, in particular, are key contributors through their expression of 5-lipoxygenase (5-LOX). Eosinophils and monocytes/macrophages also participate, contributing through their respective lipoxygenase enzymes.

-

Platelets: Platelets, while unable to synthesize lipoxins on their own, are crucial "acceptor" cells in the transcellular synthesis of lipoxins. They possess 12-lipoxygenase (12-LOX), which can process intermediates released by leukocytes to generate LXA5.

-

Epithelial Cells: Mucosal surfaces, such as those in the airways, are sites of significant lipoxin production. Epithelial cells express 15-lipoxygenase (15-LOX), enabling them to generate key intermediates that can be further metabolized by adjacent leukocytes.

Biosynthesis of Lipoxin A5 in vivo

The synthesis of Lipoxin A5 from EPA is a multi-step enzymatic cascade involving a series of lipoxygenase (LOX) enzymes. The specific pathway utilized often depends on the cellular context and the nature of the inflammatory stimulus. Three major lipoxygenases, 5-LOX, 12-LOX, and 15-LOX, are involved in the formation of lipoxins.[1] There are two principal routes for the biosynthesis of LXA5, both involving transcellular metabolism.

Route 1: The 5-LOX/12-LOX Pathway (Leukocyte-Platelet Interaction)

This pathway is a classic example of transcellular biosynthesis and is prominent within the vasculature where interactions between leukocytes and platelets are common.

-

Initiation in Leukocytes: In response to inflammatory stimuli, 5-lipoxygenase (5-LOX) in leukocytes (primarily neutrophils) is activated. 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), metabolizes eicosapentaenoic acid (EPA) to form the unstable epoxide intermediate, leukotriene A5 (LTA5).

-

Transcellular Transfer: This LTA5 is then released by the leukocyte and taken up by nearby platelets.

-

Conversion in Platelets: Platelets, which express 12-lipoxygenase (12-LOX), convert the LTA5 into Lipoxin A5 and its isomer, Lipoxin B5.

Route 2: The 15-LOX/5-LOX Pathway (Epithelial/Monocyte-Leukocyte Interaction)

This pathway is particularly relevant at mucosal surfaces and involves the sequential action of 15-LOX and 5-LOX.

-

Initiation in Epithelial Cells or Monocytes: In cells such as epithelial cells or monocytes, 15-lipoxygenase (15-LOX) oxygenates EPA to produce 15-hydroperoxyeicosapentaenoic acid (15-HpEPE), which is then reduced to 15-hydroxyeicosapentaenoic acid (15-HEPE).

-

Transcellular Transfer: This stable intermediate, 15-HEPE, is released and taken up by adjacent neutrophils.

-

Conversion in Neutrophils: Within the neutrophil, 5-LOX acts on 15-HEPE to form an unstable epoxide intermediate, which is subsequently hydrolyzed to generate Lipoxin A5. Activated human neutrophils have been shown to convert 15-HEPE to Lipoxin A5, 15-epi-Lipoxin A5, and Resolvin E4.[2][3]

Quantitative Data on Lipoxin A5 Synthesis

Quantitative data on the production of Lipoxin A5 by specific cell types remains an area of active research. The table below summarizes the available quantitative information.

| Cell Type | Stimulus | Precursor | Product | Conversion Rate/Amount | Citation |

| Human Neutrophils | Zymosan A | 15(R/S)-HEPE (25 ng) | Lipoxin A5, 15-epi-Lipoxin A5, Resolvin E4 | 23.9% per hour (total conversion) | [4] |

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Leukocytes

1.1. Isolation of Neutrophils:

A standard method for isolating human neutrophils from whole blood involves density gradient separation.[5]

-

Materials:

-

Anticoagulated whole blood (e.g., with EDTA, citrate, or heparin)

-

Density gradient medium (e.g., a mixture of sodium metrizoate and Dextran 500)

-

Hanks' Balanced Salt Solution (HBSS) without Ca2+/Mg2+

-

Red Blood Cell (RBC) Lysis Buffer

-

Centrifuge tubes (15 mL and 50 mL)

-

Pipettes

-

-

Procedure:

-

Bring all reagents to room temperature.

-

Carefully layer 5.0 mL of whole blood over 5.0 mL of the density gradient medium in a 15 mL centrifuge tube. Avoid mixing the layers.

-

Centrifuge at 500 x g for 35 minutes at 20-25°C with the brake off.

-

After centrifugation, distinct layers will be visible. The neutrophil layer will be below the mononuclear cell layer and above the erythrocyte pellet.

-

Carefully aspirate and discard the upper layers (plasma and mononuclear cells).

-

Collect the neutrophil layer and the underlying separation medium into a new 50 mL centrifuge tube.

-

Wash the cells by adding HBSS to a final volume of 45 mL and centrifuge at 350 x g for 10 minutes.

-

Discard the supernatant. To lyse contaminating red blood cells, resuspend the cell pellet in 2 mL of RBC Lysis Buffer for 5-10 minutes at room temperature.

-

Stop the lysis by adding 30 mL of HBSS and centrifuge at 350 x g for 10 minutes.

-

Discard the supernatant and resuspend the neutrophil pellet in the desired buffer for downstream applications.

-

Cell purity and viability should be assessed (e.g., by flow cytometry and trypan blue exclusion, respectively). This method typically yields >95% neutrophil purity with >95% viability.

-

1.2. Isolation of Eosinophils:

Highly purified eosinophils can be isolated from peripheral blood using negative selection with an antibody-based magnetic cell sorting system.

-

Materials:

-

Human Eosinophil Enrichment Kit (containing an antibody cocktail against non-eosinophil markers and magnetic nanoparticles)

-

Magnetic separation apparatus

-

Granulocyte-rich plasma (obtained after dextran sedimentation of whole blood)

-

-

Procedure:

-

Prepare a granulocyte suspension from whole blood.

-

Incubate the granulocyte suspension with the negative selection antibody cocktail for 20 minutes at 4°C. This cocktail contains antibodies that will bind to all leukocytes except eosinophils.

-

Add magnetic nanoparticles to the cell suspension and incubate for a further 20 minutes at 4°C.

-

Place the tube in the magnetic separator. The magnetically labeled, non-eosinophil cells will be retained in the magnetic field.

-

Collect the supernatant, which contains the enriched, unlabeled eosinophils.

-

Wash the eosinophils and resuspend in the appropriate buffer.

-

1.3. Isolation of Monocytes and Differentiation into Macrophages:

Monocytes can be isolated from peripheral blood mononuclear cells (PBMCs) and differentiated into macrophages in vitro.

-

Materials:

-

PBMCs isolated from whole blood by density gradient centrifugation (e.g., using Ficoll-Paque)

-

Cell culture flasks or plates

-

Monocyte Attachment Medium

-

Macrophage Generation Medium DXF (containing either GM-CSF for M1 polarization or M-CSF for M2 polarization)

-

-

Procedure:

-

Isolate PBMCs from buffy coats or whole blood.

-

Resuspend PBMCs in Monocyte Attachment Medium and plate in a T-75 flask.

-

Incubate for 1-1.5 hours at 37°C and 5% CO2 to allow monocytes to adhere.

-

Wash away non-adherent cells.

-

Add complete M1- or M2-Macrophage Generation Medium DXF to the adherent monocytes.

-

Incubate for 6 days.

-

Add fresh complete Macrophage Generation Medium and incubate for another 3 days to obtain differentiated macrophages.

-

Protocol 2: In Vitro Transcellular Biosynthesis of Lipoxin A5

This protocol describes a co-culture system to study the synthesis of Lipoxin A5 from EPA through the interaction of neutrophils and platelets.

-

Materials:

-

Isolated human neutrophils (from Protocol 1.1)

-

Platelet-rich plasma (PRP) or isolated platelets

-

Eicosapentaenoic acid (EPA)

-

Calcium ionophore (e.g., A23187) or other stimuli (e.g., fMLP, thrombin)

-

Phosphate-buffered saline (PBS) or other suitable incubation buffer

-

Methanol for quenching the reaction

-

Internal standards for LC-MS/MS analysis (e.g., deuterated LXA5)

-

-

Procedure:

-

Resuspend isolated neutrophils and platelets in the incubation buffer. A typical ratio is 1:100 to 1:250 (neutrophils to platelets).

-

Pre-incubate the cell suspension with EPA (e.g., 10-20 µM) for a short period (e.g., 10-15 minutes) at 37°C to allow for fatty acid incorporation into cell membranes.

-

Initiate the reaction by adding a stimulus, such as calcium ionophore A23187 (e.g., 1-5 µM).

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Terminate the reaction by adding two volumes of ice-cold methanol containing the internal standard.

-

Centrifuge to pellet the cell debris.

-

Collect the supernatant for solid-phase extraction and subsequent analysis by LC-MS/MS.

-

Protocol 3: Analysis of Lipoxin A5 by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipoxins in biological samples.

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Acidify the methanolic supernatant from the incubation to pH ~3.5.

-

Load the sample onto a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with a low-organic solvent mixture (e.g., 15% methanol in water) to remove polar impurities.

-

Elute the lipoxins with a high-organic solvent (e.g., methanol or ethyl acetate).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of acid (e.g., 0.1% acetic acid or 0.02% formic acid), is commonly employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is used for detection. The specific MRM transitions for LXA5 and its internal standard are monitored.

-

Signaling Pathways and Experimental Workflows

Lipoxin A5 Biosynthetic Pathways

The following diagrams illustrate the two primary transcellular biosynthetic pathways for Lipoxin A5.

Caption: Transcellular biosynthetic pathways of Lipoxin A5.

Lipoxin A5 Signaling Pathway

Lipoxin A5 exerts its pro-resolving effects by binding to specific G protein-coupled receptors, primarily the ALX/FPR2 receptor. This interaction initiates a cascade of intracellular signaling events that ultimately lead to the dampening of pro-inflammatory responses and the promotion of resolution.

Caption: Simplified Lipoxin A5 signaling pathway.

Experimental Workflow for In Vitro Lipoxin A5 Synthesis and Analysis

The following diagram outlines a typical experimental workflow for studying the in vitro synthesis of Lipoxin A5.

Caption: Experimental workflow for in vitro Lipoxin A5 studies.

Conclusion

Lipoxin A5, an EPA-derived specialized pro-resolving mediator, is a testament to the intricate cellular and molecular mechanisms that govern the resolution of inflammation. Its synthesis through transcellular pathways highlights the importance of intercellular communication in maintaining tissue homeostasis. A thorough understanding of the cellular sources, biosynthetic routes, and signaling pathways of Lipoxin A5 is paramount for the development of novel therapeutic strategies aimed at promoting inflammation resolution and treating a wide range of inflammatory diseases. This technical guide provides a comprehensive overview to aid researchers and drug development professionals in this endeavor.

References

- 1. Lipoxins: nature’s way to resolve inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15-epi-lipoxin A5 promotes neutrophil exit from exudates for clearance by splenic macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation of Human Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Lipoxin A5 in Biological Matrices using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction Lipoxin A5 (LXA5) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1] Like other lipoxins, LXA5 is an endogenous "braking signal" in the inflammatory process, actively promoting the resolution of inflammation and a return to tissue homeostasis.[2] Given its potent anti-inflammatory and pro-resolving properties, accurate quantification of LXA5 in biological samples is critical for understanding its role in health and disease, and for the development of novel resolution-based therapies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for the reliable quantification of low-abundance lipid mediators like LXA5 in complex biological matrices.[3][4]

Principle of the Method This method employs a robust analytical workflow for the quantification of Lipoxin A5. The protocol begins with protein precipitation to remove larger macromolecules from the biological sample. This is followed by solid-phase extraction (SPE) to isolate and concentrate LXA5 and other related lipid mediators.[5] The extracted analytes are then separated using reversed-phase liquid chromatography (LC) and detected by a triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's signal response to that of a deuterated internal standard, ensuring high accuracy and precision.

Detailed Experimental Protocol

Materials and Reagents

-

Solvents: HPLC-grade methanol, acetonitrile, water, ethyl acetate, hexane, and formic acid.

-

Standards: Lipoxin A5 (Cayman Chemical or equivalent), Deuterated Lipoxin A4 (LXA4-d5) or other suitable deuterated eicosanoid internal standard (IS).

-

SPE Cartridges: C18 or mixed-mode solid-phase extraction cartridges.

-

Reagents: Antioxidant solution (e.g., butylated hydroxytoluene, BHT), phosphate buffer.

-

Equipment: Centrifuge, vortex mixer, SPE manifold, nitrogen evaporator, LC-MS/MS system.

Standard Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of LXA5 and the internal standard (e.g., LXA4-d5) in ethanol at a concentration of 1 µg/mL. Store in amber vials under argon or nitrogen at -80°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution. These will be used to build the calibration curve.

-

Internal Standard Spiking Solution: Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) for spiking into samples.

Sample Preparation

Note: Handle all samples on ice to minimize degradation of lipid mediators.

-

Sample Collection: Collect biological samples (e.g., plasma, serum, cell culture media) and immediately add an antioxidant like BHT to prevent auto-oxidation.

-

Internal Standard Spiking: To 500 µL of sample, add a known amount of the internal standard (e.g., 10 µL of 100 ng/mL LXA4-d5).

-

Protein Precipitation: Add 1.5 mL of ice-cold methanol to the sample. Vortex vigorously for 1 minute and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 4000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.

-

Loading: Dilute the supernatant with water or a suitable buffer to reduce the methanol concentration to <15%, then load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of 15% aqueous methanol to remove polar impurities.

-

Elution: Elute the lipoxins with 2 mL of methanol or a mixture of ethyl acetate/hexane.

-

-

Solvent Evaporation & Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Vortex briefly and transfer to an LC autosampler vial.

-

Figure 1: Experimental workflow for LXA5 quantification.

LC-MS/MS Method Parameters

Liquid Chromatography (LC)

A typical LC setup for separating lipoxins and other eicosanoids is outlined below.

| Parameter | Recommended Setting |

| Column | Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Methanol (80:20, v/v) with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Gradient Elution | Time (min) |

| 0.0 | |

| 2.0 | |

| 12.0 | |

| 15.0 | |

| 17.0 | |

| 17.1 | |

| 20.0 |

Tandem Mass Spectrometry (MS/MS)